molecular formula C15H14BrN3O2 B4397892 N'-(4-bromo-2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide

N'-(4-bromo-2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide

Cat. No.: B4397892
M. Wt: 348.19 g/mol
InChI Key: SSZDLJQHPYUGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-N’-(4-pyridinylmethyl)ethanediamide is an organic compound that features a brominated aromatic ring and a pyridine moiety connected through an ethanediamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-N’-(4-pyridinylmethyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 4-pyridinecarboxaldehyde.

    Formation of Schiff Base: The 4-bromo-2-methylaniline reacts with 4-pyridinecarboxaldehyde in the presence of an acid catalyst to form a Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with ethylenediamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form N-(4-bromo-2-methylphenyl)-N’-(4-pyridinylmethyl)ethanediamide.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-N’-(4-pyridinylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-N’-(4-pyridinylmethyl)ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.

    Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-N’-(4-pyridinylmethyl)ethanediamide depends on its specific application:

    Pharmacological Action: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Material Properties: In material science, the compound’s electronic structure can influence its behavior in electronic devices or as part of composite materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-N’-(4-pyridinylmethyl)ethanediamide
  • N-(4-fluoro-2-methylphenyl)-N’-(4-pyridinylmethyl)ethanediamide
  • N-(4-iodo-2-methylphenyl)-N’-(4-pyridinylmethyl)ethanediamide

Uniqueness

N-(4-bromo-2-methylphenyl)-N’-(4-pyridinylmethyl)ethanediamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and properties. The combination of the brominated aromatic ring and the pyridine moiety also provides a distinct electronic structure that can be exploited in various applications.

Properties

IUPAC Name

N'-(4-bromo-2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c1-10-8-12(16)2-3-13(10)19-15(21)14(20)18-9-11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZDLJQHPYUGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-bromo-2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Reactant of Route 2
Reactant of Route 2
N'-(4-bromo-2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Reactant of Route 3
Reactant of Route 3
N'-(4-bromo-2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Reactant of Route 4
Reactant of Route 4
N'-(4-bromo-2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Reactant of Route 5
Reactant of Route 5
N'-(4-bromo-2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Reactant of Route 6
Reactant of Route 6
N'-(4-bromo-2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.